trans-1-Hydroxyquinolizidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNMVKUNMOINI-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488249 | |
| Record name | (1R,9aR)-Octahydro-2H-quinolizin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10447-20-8 | |
| Record name | (1R,9aR)-Octahydro-2H-quinolizin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical and Conformational Analysis of Trans 1 Hydroxyquinolizidine
Determination of Relative and Absolute Stereochemistry in Hydroxyquinolizidines
The stereochemistry of hydroxyquinolizidines is defined by the spatial arrangement of atoms at its chiral centers. The determination of this arrangement is crucial for understanding its chemical behavior.
Relative Stereochemistry : This describes the configuration of one stereocenter in relation to another within the molecule. For hydroxyquinolizidines, the relative configuration is commonly established using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). researchgate.net Analysis of proton (¹H) NMR coupling constants and chemical shifts allows for the deduction of the spatial relationship between the hydroxyl group and adjacent protons, indicating whether it is cis or trans to other substituents or the bridgehead hydrogen.
Absolute Stereochemistry : This refers to the precise three-dimensional arrangement of atoms at each chiral center, often described using the Cahn-Ingold-Prelog (R/S) convention. youtube.comlibretexts.org Determining the absolute configuration is more complex and may require X-ray crystallography of a single crystal, or chemical correlation to a compound of known absolute stereochemistry. libretexts.orgfrontiersin.org
Quinolizidine (B1214090) Ring Fusion Stereochemistry: Characteristics of the trans-Fused System
The quinolizidine skeleton consists of two fused six-membered rings, forming a 1-azabicyclo[4.4.0]decane system. nih.govacs.org The fusion of these two rings can be either cis or trans. In trans-1-hydroxyquinolizidine, the rings are joined in a trans configuration. This arrangement imparts specific and defining characteristics to the molecule:
Rigidity : The trans-fused ring system is conformationally rigid. cabidigitallibrary.org Unlike a cis-fused system, it cannot undergo ring inversion (flipping) of the entire bicyclic structure.
Bridgehead Hydrogen and Nitrogen Lone Pair : A defining feature of the trans-fused quinolizidine is the stereochemical relationship between the hydrogen atom on the bridgehead carbon (C-10) and the lone pair of electrons on the bridgehead nitrogen atom (N-5). These are situated trans to each other. cabidigitallibrary.org This orientation has significant implications for the nitrogen's reactivity and its ability to participate in interactions.
Conformational Preferences and Equilibria in this compound
Chair Conformations and Interconversion Dynamics
In the rigid trans-fused system, both six-membered rings adopt stable chair conformations. youtube.comopenstax.org While the entire bicyclic system cannot invert, some degree of conformational flexibility exists through localized atomic movements. However, the energy barrier for any substantial conformational change is significantly higher than in a simple monosubstituted cyclohexane (B81311), leading to a more defined and less dynamic structure.
Influence of the C-1 Hydroxyl Group on Molecular Conformation
The hydroxyl group at the C-1 position can theoretically exist in one of two orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The preference for one orientation over the other is a dominant factor in determining the molecule's most stable conformation. Spectroscopic and chemical evidence indicates that the conformation where the C-1 hydroxyl group occupies an axial position is strongly favored. researchgate.net
Analysis of Intramolecular Hydrogen Bonding and its Stereochemical Implications
The primary reason for the preference of an axial hydroxyl group is the formation of a strong intramolecular hydrogen bond (IMHB). researchgate.netclockss.org This non-covalent interaction occurs between the hydrogen atom of the C-1 hydroxyl group (the donor) and the lone pair of electrons on the bridgehead nitrogen atom (the acceptor). researchgate.net
This hydrogen bond has profound stereochemical consequences:
It locks the C-1 hydroxyl group into an axial orientation, as this is the only position that allows for the necessary proximity between the donor and acceptor groups.
It severely restricts the conformational freedom of the ring system, stabilizing a single, well-defined "closed" conformation. nih.gov
The engagement of the nitrogen's lone pair in the hydrogen bond reduces its availability for external interactions, which can affect the molecule's nucleophilicity and basicity. clockss.org
| Spectroscopic Method | Observation | Interpretation | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Appearance of a broad O-H stretching band at a lower frequency than expected for a free hydroxyl group. | The shift to lower frequency is characteristic of a hydrogen-bonded hydroxyl group. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Downfield chemical shift of the hydroxyl proton; specific coupling constants for H-1 indicating an axial position. | The deshielding of the hydroxyl proton is consistent with its involvement in a hydrogen bond. The coupling constants confirm the axial geometry required for the IMHB. | researchgate.netclockss.org |
Energetic Considerations and Conformational Stability
In typical substituted cyclohexanes, placing a substituent in an axial position leads to steric strain from 1,3-diaxial interactions, which is energetically unfavorable. openstax.orglibretexts.org For example, an axial methyl group on a cyclohexane ring introduces approximately 7.6 kJ/mol of strain. libretexts.org However, in the case of this compound, the energetic landscape is dominated by the stabilizing effect of the intramolecular hydrogen bond.
The energy gained from forming the N···H-O bond is significant enough to overcome the inherent energetic penalty of placing the hydroxyl group in an axial position. The formation of an IMHB can decrease the energy barrier for translocation across membranes by approximately 4 kcal/mol (16.7 kJ/mol), highlighting its powerful stabilizing effect. nih.gov This makes the conformer with the axial, hydrogen-bonded hydroxyl group substantially more stable than the hypothetical conformer with an equatorial hydroxyl group, which cannot form such a bond. Therefore, the molecule exists almost exclusively in this stabilized conformation.
| Conformer | Key Feature | Destabilizing Factors | Stabilizing Factors | Overall Stability |
|---|---|---|---|---|
| Axial-OH | OH group is axial | Minor 1,3-diaxial steric interactions | Strong intramolecular hydrogen bond (N···H-O) | Most Stable (Favored) |
| Equatorial-OH | OH group is equatorial | None | No intramolecular hydrogen bond | Less Stable (Disfavored) |
Spectroscopic Characterization and Structural Elucidation of Trans 1 Hydroxyquinolizidine
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy serves as a cornerstone in the structural analysis of trans-1-Hydroxyquinolizidine, offering a window into the electronic environment of its constituent protons and carbon atoms.
¹H NMR Spectroscopic Analysis for Proton Environment Characterization
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the local environment of each proton within the this compound molecule. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the connectivity and stereochemical relationships of the protons. For instance, in the methiodide derivative of this compound, the proton at the C-1 position (H-1) exhibits a multiplet with a width at half-height (W1/2) of 12 Hz, which is indicative of an equatorial configuration. clockss.org Further analysis of a different methiodide derivative reveals a well-resolved signal for H-1 centered at δ=3.75 ppm, appearing as a triplet of doublets with coupling constants of J=12 Hz and J=5.5 Hz. clockss.org This splitting pattern arises from two trans-diaxial and one axial-equatorial coupling, confirming the stereochemistry at this position. clockss.org The N-methyl protons in these derivatives appear as singlets at δ=3.34 ppm and δ=2.98 ppm, respectively. clockss.org
Advanced NMR Techniques for Stereochemical and Conformational Assignments (e.g., COSY, NOESY, Temperature-Dependent NMR)
Advanced NMR techniques are employed to unravel the complex stereochemical and conformational details of this compound and its derivatives. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is vital for determining relative stereochemistry and preferred conformations.
Furthermore, temperature-dependent NMR studies have been particularly insightful. For instance, a methiodide derivative of this compound exhibits temperature-dependent ¹H and ¹³C NMR spectra. clockss.org This phenomenon indicates the presence of a conformational equilibrium, where the molecule interconverts between different spatial arrangements at a rate that is on the NMR timescale. clockss.org By analyzing the changes in the NMR spectra at different temperatures, researchers can gain a deeper understanding of the energetic barriers and dynamics of these conformational processes.
Infrared (IR) Spectroscopy for Functional Group and Hydrogen Bonding Detection
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for probing intermolecular and intramolecular interactions, such as hydrogen bonding. In this compound, the most prominent features in the IR spectrum are expected to be the O-H stretching vibration of the hydroxyl group and the C-H stretching and bending vibrations of the quinolizidine (B1214090) ring system. The position and shape of the O-H stretching band can provide valuable information about the extent and nature of hydrogen bonding in the solid state or in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for investigating its fragmentation pathways upon ionization. The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the molecule. The fragmentation pattern, which arises from the cleavage of specific bonds within the ionized molecule, provides a fingerprint that can be used for structural confirmation. The analysis of these fragment ions can help to piece together the different components of the molecular structure.
X-ray Crystallography for Solid-State Structural Definition
X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays through a single crystal of this compound or a suitable derivative, it is possible to determine the precise three-dimensional coordinates of each atom in the crystal lattice. This technique yields highly accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry in the solid state. This detailed structural information is invaluable for validating the assignments made by spectroscopic methods and for understanding the packing forces within the crystal.
Chemical Reactivity and Transformations of Trans 1 Hydroxyquinolizidine
Derivatization Reactions at the C-1 Hydroxyl Group
The secondary hydroxyl group at the C-1 position of trans-1-hydroxyquinolizidine is amenable to standard derivatization reactions common for alcohols, such as esterification. This transformation involves the reaction of the hydroxyl group with an acylating agent to form an ester linkage.
A notable example is the formation of trans-1-acetoxyquinolizidine. This reaction is typically achieved by treating this compound with an acetylating agent like acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct. The resulting acetate (B1210297) derivative masks the polar hydroxyl group, altering the compound's physical and chemical properties. This type of derivatization is crucial for studying structure-activity relationships and can influence the stereochemical course of subsequent reactions, such as N-alkylation at the bridgehead nitrogen. clockss.org
Common derivatization reactions for hydroxyl groups, such as the one present in this compound, are summarized in the table below. organic-chemistry.org
| Reaction Type | Reagent Class | Derivative Formed |
|---|---|---|
| Esterification | Acyl Halides (e.g., Acetyl chloride) | Ester (e.g., Acetate) |
| Esterification | Acid Anhydrides (e.g., Acetic anhydride) | Ester (e.g., Acetate) |
| Etherification | Alkyl Halides (e.g., Methyl iodide) | Ether (e.g., Methoxy) |
Quaternization Reactions of the Bridgehead Nitrogen in Quinolizidines
The lone pair of electrons on the bridgehead nitrogen atom in the quinolizidine (B1214090) ring is available for nucleophilic attack on electrophiles, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, is a fundamental reaction for this class of compounds. The stereochemical outcome of this reaction is of significant interest as it is influenced by the conformation of the quinolizidine rings.
Stereoselectivity of N-Alkylation (e.g., N-methylation)
The N-methylation of this compound with methyl iodide yields a mixture of two diastereomeric methiodides. clockss.org The reaction produces a major product with a trans-fused quinolizidine skeleton and a minor product with a cis-fused skeleton, in an approximate 10:1 ratio. clockss.org
The major product, the trans-fused methiodide, results from the methyl group adding to the nitrogen from the face opposite the C-10 hydrogen, which is considered the sterically less hindered pathway. The formation of the minor cis-fused isomer indicates that attack can also occur from the more sterically encumbered face, leading to a conformational change in the ring system from a trans-decalin-like chair-chair conformation to a cis-decalin-like conformation.
Impact of C-1 Substituents on Quaternization Stereochemistry
The nature of the substituent at the C-1 position significantly influences the stereochemical course of the quaternization reaction. When the hydroxyl group of this compound is derivatized to its acetate (trans-1-acetoxyquinolizidine), the stereoselectivity of N-methylation changes dramatically. clockss.org
N-methylation of trans-1-acetoxyquinolizidine with methyl iodide produces only a single product: the trans-fused methiodide. clockss.org The formation of the cis-fused isomer is completely suppressed. This suggests that the bulkier acetate group at C-1 introduces a greater steric hindrance that disfavors the approach of the methyl iodide from the same face, thereby enhancing the stereoselectivity of the reaction to exclusively yield the trans-fused quaternary salt. This highlights the critical role that even remote substituents can play in directing the stereochemical outcome of reactions on the quinolizidine scaffold. clockss.org
| Substrate | C-1 Substituent | N-Methylation Products Ratio (trans-fused : cis-fused) | Reference |
|---|---|---|---|
| trans-1-Hydroxyquinolizidine | -OH | ~10 : 1 | clockss.org |
| trans-1-Acetoxyquinolizidine | -OAc | 100 : 0 (Exclusively trans) | clockss.org |
Oxidation and Reduction Pathways of Hydroxylated Quinolizidines
The secondary alcohol functionality of this compound can undergo oxidation to form the corresponding ketone, 1-ketoquinolizidine. This transformation can be achieved using a variety of oxidizing agents commonly employed in organic synthesis. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are suitable for this conversion, as they are known for oxidizing secondary alcohols to ketones under mild conditions without over-oxidation. reddit.comorganic-chemistry.orgwikipedia.org The resulting 1-ketoquinolizidine is a key intermediate for further synthetic modifications of the quinolizidine ring system.
Conversely, the carbonyl group of 1-ketoquinolizidine can be reduced back to the hydroxyl group. The stereochemical outcome of this reduction depends on the reducing agent and reaction conditions. Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would typically yield a mixture of cis- and this compound, with the stereoselectivity being influenced by the steric hindrance around the carbonyl group, directing the hydride attack from the less hindered face.
Ring-Opening and Rearrangement Metathesis Reactions in Quinolizidine Scaffolds
Ring-opening metathesis (ROM) and rearrangement reactions are powerful tools in synthetic organic chemistry for the modification of cyclic and bicyclic systems. nih.govrsc.org These reactions, often catalyzed by ruthenium or molybdenum complexes, can be applied to unsaturated bicyclic nitrogen heterocycles to generate novel, highly functionalized structures. acs.org
While the application of ring-opening metathesis specifically to the saturated quinolizidine scaffold of this compound would require prior introduction of unsaturation into the ring system, the general methodology is relevant for related unsaturated quinolizidine derivatives. For instance, a quinolizidine containing a double bond within one of the rings could potentially undergo ring-opening metathesis polymerization (ROMP) or a ring-closing metathesis (RCM) with a tethered olefin to construct more complex polycyclic systems. acs.org Similarly, rearrangement reactions, such as acid-catalyzed Wagner-Meerwein rearrangements, could potentially be induced in functionalized quinolizidine systems, although specific examples for the this compound scaffold are not extensively documented.
Synthesis and Characterization of Trans 1 Hydroxyquinolizidine Analogues and Derivatives
Design Principles for Modified Quinolizidine (B1214090) Scaffolds
The design of modified quinolizidine scaffolds is rooted in the principles of medicinal chemistry, where the core structure is systematically altered to modulate its properties. The primary goal is to establish a clear structure-activity relationship (SAR), linking specific structural changes to changes in biological activity or physicochemical characteristics. For the trans-1-hydroxyquinolizidine scaffold, key design principles involve stereochemical control, substitution, and conformational restriction.
Stereochemical Control: The orientation of the hydroxyl group at the C-1 position (cis vs. trans) is a fundamental design element. The trans configuration places the hydroxyl group in an equatorial position in the more stable trans-fused chair-chair conformation, which can lead to different intermolecular interactions compared to the axial hydroxyl group in the cis isomer. clockss.org This stereochemical difference affects reactivity, as seen in quaternization reactions, and is a critical factor in designing molecules for specific biological targets. clockss.org
Substitution: Introducing substituents at various positions on the quinolizidine rings allows for the fine-tuning of properties such as lipophilicity, polarity, and steric profile. Modifications can be targeted at the hydroxyl group itself (e.g., esterification, etherification) or at other carbon atoms on the bicyclic system to explore new interaction points with biological macromolecules.
Conformational Restriction: Modifying the quinolizidine scaffold to create fused or bridged systems introduces conformational rigidity. This approach locks the molecule into a specific three-dimensional shape, which can reduce the entropic penalty upon binding to a target and increase selectivity. By starting with a defined stereocenter like that in this compound, subsequent ring closures can lead to complex and stereochemically rich fused and bridged architectures.
Synthesis of Substituted and Homologous Hydroxyquinolizidines
The synthesis of substituted and homologous trans-1-hydroxyquinolizidines relies on stereoselective methods that can control the configuration at the C-1 and C-9a (bridgehead) positions. Common strategies often involve the construction of a substituted piperidine (B6355638) ring followed by cyclization to form the bicyclic quinolizidine system.
One prevalent approach involves the use of cyclic imines or enamines derived from piperidine precursors, which can undergo diastereoselective addition of nucleophiles or participate in cycloaddition reactions. For instance, the reduction of a 1-ketoquinolizidine precursor using stereocontrolling reducing agents can yield the desired trans-hydroxy stereoisomer. Subsequent functionalization of other positions can then be carried out.
The table below outlines a representative synthetic sequence for generating substituted hydroxyquinolizidines, highlighting the types of reactions commonly employed.
| Step | Reaction Type | Reagents and Conditions | Purpose |
| 1 | Piperidine Ring Formation | Imino-Diels-Alder Reaction | Constructs the initial substituted six-membered nitrogen heterocycle. |
| 2 | Cyclization | Intramolecular Alkylation or Acylation | Forms the second ring to create the quinolizidine skeleton. |
| 3 | Ketone Reduction | NaBH₄, L-Selectride® | Stereoselectively reduces a carbonyl at C-1 to form the hydroxyl group, favoring the trans isomer. |
| 4 | Substitution | Alkylation, Acylation | Introduces various functional groups at different positions on the ring system. |
This table is a generalized representation of common synthetic strategies.
Comparative Studies with cis-1-Hydroxyquinolizidine and Other Stereoisomers
The stereochemical relationship between this compound and its cis isomer profoundly impacts their physical and chemical properties. The most stable conformation for the quinolizidine ring system is a trans-fused configuration with both rings in a chair conformation. In this compound, the C-1 hydroxyl group is in an equatorial position. Conversely, in the cis isomer, the hydroxyl group is forced into a less stable axial position.
This conformational difference leads to distinct outcomes in chemical reactions. A notable example is the N-methylation (quaternization) reaction with methyl iodide. clockss.org
cis-1-Hydroxyquinolizidine reacts to give a single product, a trans-fused quinolizidine methiodide. clockss.org
This compound , however, yields a mixture of two distinct methiodide products: one with a trans-fused quinolizidine structure and another with a cis-fused structure. clockss.org
The formation of the cis-fused product from the trans-hydroxyquinolizidine is significant, as it indicates that the energy barrier for ring inversion becomes accessible during the reaction, a pathway not observed for the cis-hydroxy isomer. This difference in reactivity highlights how the initial stereochemistry of the hydroxyl group influences the stereochemical outcome of subsequent reactions at the nitrogen atom.
Spectroscopic properties also differ significantly between the isomers. In ¹³C NMR spectroscopy, the chemical shifts of the N-methyl, C4, and C6 carbons are diagnostic for distinguishing between trans-fused and cis-fused quinolizidine systems formed after quaternization. clockss.org For example, the ¹³C chemical shifts for the trans-fused methiodide derived from the cis-alcohol are distinct from those of the two products derived from the trans-alcohol, allowing for unambiguous structural assignment. clockss.org
| Isomer | Quaternization Products | Fusion Stereochemistry | Key NMR Observation |
| cis-1-Hydroxyquinolizidine | Single Methiodide | trans-fused | Characteristic ¹³C shifts for a trans-fused system. clockss.org |
| This compound | Mixture of 2 Methiodides | trans-fused and cis-fused | Two sets of signals corresponding to both stereoisomers. clockss.org |
Development of Fused and Bridged Quinolizidine Systems
Building upon the foundational quinolizidine scaffold, more complex fused and bridged systems can be developed. These structures are often found in potent natural product alkaloids and are of interest for creating conformationally constrained therapeutic agents. The synthesis of these systems typically involves intramolecular reactions where existing functional groups on a pre-formed quinolizidine core are used to create new rings.
Common synthetic strategies include:
Intramolecular Cycloadditions: A dienophile and a diene can be tethered to the quinolizidine scaffold, and a subsequent intramolecular Diels-Alder reaction can generate a complex bridged system.
Ring-Closing Metathesis (RCM): By introducing two terminal alkene functionalities onto the quinolizidine core, RCM can be employed to form a new carbocyclic or heterocyclic ring fused to the original structure.
Intramolecular Michael Addition: An enolate or other nucleophile generated on a substituent of the quinolizidine ring can attack an intramolecular α,β-unsaturated carbonyl system, leading to the formation of a new fused ring.
These advanced synthetic methods allow for the transformation of simple stereochemically defined precursors like this compound into a diverse array of rigid, polycyclic molecules with precisely controlled three-dimensional structures.
Computational and Theoretical Studies on Trans 1 Hydroxyquinolizidine
Quantum Mechanical Calculations for Electronic Structure and Energetics
No specific studies detailing the use of quantum mechanical methods, such as DFT or other ab initio calculations, to determine the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or thermodynamic stability of trans-1-Hydroxyquinolizidine were identified.
Molecular Mechanics Calculations for Conformational Analysis
While the conformational analysis of quinolizidine (B1214090) rings is a subject of interest in organic chemistry, specific molecular mechanics calculations to identify the most stable conformers, potential energy surfaces, and rotational barriers of this compound have not been published.
Simulation and Prediction of Spectroscopic Properties
There is no available research that reports the simulation and prediction of spectroscopic data, such as 1H and 13C NMR chemical shifts or IR vibrational frequencies, for this compound using computational methods.
Theoretical Elucidation of Reaction Mechanisms and Transition States
A search for theoretical studies on the reaction mechanisms involving this compound, including the identification of transition states and calculation of activation energies for potential reactions, yielded no specific results.
Q & A
Q. What ethical considerations apply when publishing trans-1-Hydroxyquinolizidine research?
Q. Tables for Key Data
| Parameter | Optimal Value | Validation Method | Reference |
|---|---|---|---|
| Synthetic Yield | 65-75% | HPLC (≥95% purity) | |
| Calculated logP (DFT) | 1.2 ± 0.3 | Experimental logP (shake-flask) | |
| IC50 (Enzyme X) | 8.7 μM (95% CI: 7.9–9.5) | Dose-response (n=3 replicates) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
